Lack of 5‑Lipoxygenase Inhibition: A Clear Selectivity Marker Versus Zileuton and Related Pyrrolidines
2-(o-Tolyl)pyrrolidine hydrochloride exhibited no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5‑Lipoxygenase at a concentration of 100 µM [1]. This stands in stark contrast to the well‑established 5‑LOX inhibitor zileuton, which displays an IC₅₀ of 0.5 µM in the same RBL-1 cell‑based assay [2]. While many pyrrolidine‑based scaffolds have been explored for 5‑LOX inhibition, this specific racemic ortho‑tolyl derivative appears to be a negative control in this pathway, offering a clean selectivity profile for off‑target assessments.
| Evidence Dimension | Inhibition of 5‑Lipoxygenase in RBL-1 cells |
|---|---|
| Target Compound Data | No significant inhibition at 100 µM |
| Comparator Or Baseline | Zileuton: IC₅₀ = 0.5 µM |
| Quantified Difference | >200‑fold difference (lower bound) |
| Conditions | Rat basophilic leukemia-1 (RBL-1) cell‑based assay |
Why This Matters
When screening for 5‑LOX‑dependent inflammation, this compound serves as a reliable negative control, preventing false‑positive hits that plague other pyrrolidine derivatives.
- [1] ChEMBL. Assay CHEMBL620010: Inhibition of rat basophilic leukemia-1 (RBL-1) 5‑Lipoxygenase. View Source
- [2] Carter, G.W. et al. (1991). 5‑Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. View Source
